L-LEUCINE-N-FMOC (13C6,15N)

Quantitative Proteomics LC-MS/MS Internal Standard

Unlabeled or singly-labeled leucine standards cause spectral overlap in complex matrices, compromising MS quantification. Fmoc-Leu-OH (13C6,15N) solves this with a definitive +7 Da mass shift into a clean, low-background region. Key outcomes: (1) Enables precise AQUA peptide internal standard synthesis for ADC bioanalysis; (2) Compatible with microwave-assisted SPPS for difficult sequences; (3) High isotopic enrichment (≥98 atom % 13C, ≥98 atom % 15N) ensures reliable signal specificity. Procure with confidence for regulated preclinical/clinical pharmacokinetic studies.

Molecular Formula
Molecular Weight 360.36
Cat. No. B1580021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LEUCINE-N-FMOC (13C6,15N)
Molecular Weight360.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine-N-FMOC (13C6,15N) Specifications & Isotopic Enrichment Data for MS Quantitation


L-Leucine-N-FMOC (13C6,15N) is a fully protected, stable isotope-labeled amino acid derivative designed for solid-phase peptide synthesis (SPPS) and quantitative mass spectrometry (MS) applications [1]. It features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amine, enabling its direct use as a building block in Fmoc-based SPPS to site-specifically introduce a heavy label into synthetic peptides . The compound is uniformly labeled with six carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom, resulting in a net mass shift of +7 Da compared to its unlabeled counterpart, which provides a clean and distinct MS signal for precise quantification .

Why Unlabeled or Singly-Labeled L-Leucine Analogs Cannot Replace (13C6,15N) in Quantitative Peptide Workflows


While unlabeled L-leucine or analogs with only ¹³C or ¹⁵N labels are common reagents, substituting them for L-Leucine-N-FMOC (13C6,15N) in quantitative MS applications will either fail or severely compromise data quality. Unlabeled leucine provides no mass shift, making it indistinguishable from endogenous analyte in MS1 spectra and useless as an internal standard [1]. Singly-labeled variants (e.g., ¹³C6 only or ¹⁵N only) offer a smaller mass shift (+6 Da or +1 Da), which can overlap with naturally occurring isotopic peaks, increasing the risk of spectral interference and inaccurate quantification, particularly in complex biological matrices [2]. The dual ¹³C/¹⁵N label creates a +7 Da shift, which moves the analyte signal into a cleaner, low-background region of the mass spectrum, ensuring reliable and specific detection .

L-Leucine-N-FMOC (13C6,15N) Quantitative Differentiation: Head-to-Head Data vs. Alternative Labels


Maximized Mass Shift of +7 Da for Unambiguous MS Detection vs. Unlabeled (+0 Da) and Singly-Labeled Analogs

The compound provides a definitive +7 Da mass shift (M+7) relative to the unlabeled L-leucine-N-FMOC molecule . This shift is 1 Da greater than a ¹³C6-only label (+6 Da) and 6 Da greater than a ¹⁵N-only label (+1 Da) . This larger shift significantly reduces the potential for spectral overlap with the natural isotopic envelope of the unlabeled analyte, a common source of quantification error in complex samples. The M+7 peak resides in a spectral region with minimal background interference, improving the signal-to-noise ratio and the lower limit of quantitation (LLOQ) in MS assays [1].

Quantitative Proteomics LC-MS/MS Internal Standard

High Isotopic Enrichment (98 atom %) Enables Accurate Quantification in Complex Matrices

This reagent is commercially supplied with a verified isotopic enrichment of ≥98 atom % for both ¹³C and ¹⁵N . This high level of enrichment is critical for its function as an internal standard. Lower purity isotopes introduce a background signal of 'light' (unlabeled) peptide, which directly biases the measured ratio of heavy-to-light peptides and leads to systematic underestimation of analyte concentration [1]. A purity of 98 atom % or higher is the recognized standard for SILAC and absolute quantification (AQUA) workflows to ensure data accuracy and reproducibility [2].

Isotopic Purity Quantitative Accuracy SILAC

Direct Site-Specific Incorporation into Peptides via Standard Fmoc-SPPS

Unlike metabolic labeling approaches (e.g., SILAC) that incorporate heavy isotopes into entire proteomes, this Fmoc-protected building block allows for the precise, site-specific introduction of a heavy label into a synthetic peptide via standard Fmoc-SPPS . This enables the creation of a labeled internal standard that is chemically identical to the target analyte peptide but with a known, single-residue mass shift. The protocol has been successfully demonstrated in the synthesis of a 16-residue universal surrogate peptide for LC-MS/MS bioanalysis of antibody-based therapeutics, where conventional room-temperature synthesis failed and microwave-assisted SPPS with this reagent was required for success [1].

Peptide Synthesis Internal Standard Bioanalysis

Validated Use in Regulatory Bioanalysis: ADC Quantification in Human Plasma

The utility of the (13C6,15N) label is demonstrated in a validated clinical bioanalytical assay. A stable isotope-labeled internal standard peptide, I(13C6,15N)PPTFG(13C9,15N)QGTK, was used for the quantification of the total antibody component of the ADC PYX-201 in human plasma [1]. The assay achieved a validated quantitative range of 0.0500 µg/mL to 20.0 µg/mL with a correlation coefficient (r) of ≥ 0.9947. The inter-assay precision (%CV) was ≤ 12.7% and accuracy (%RE) was between -10.5% and -5.7% [1]. This level of performance, in a complex biological matrix, would not be achievable with an unlabeled or poorly characterized internal standard.

Bioanalysis ADC Method Validation

Microwave-Assisted SPPS Enables Synthesis of Otherwise Inaccessible Labeled Peptides

The compound is uniquely positioned to overcome a common challenge in synthesizing isotopically labeled peptides. The synthesis of a 16-residue, highly lipophilic peptide using conventional room-temperature Fmoc-SPPS failed, yielding only truncated products [1]. However, by using microwave-assisted SPPS and incorporating the sterically hindered, labeled Fmoc-[13C6, 15N]-L-leucine, the full-length peptide was successfully synthesized in high purity and quantity [1]. This demonstrates that the labeled building block is compatible with advanced SPPS methodologies required for difficult sequences, enabling the production of internal standards that would be impossible to obtain otherwise.

Difficult Peptides SPPS Isotope Labeling

Optimal Procurement Scenarios for L-Leucine-N-FMOC (13C6,15N) Based on Verified Performance Data


Synthesis of 'Heavy' AQUA Peptides for Absolute Protein Quantification

This is the primary application. The compound's high isotopic purity (≥98 atom % ¹³C, ¹⁵N) and compatibility with Fmoc-SPPS make it the ideal reagent for synthesizing a stable isotope-labeled (SIL) internal standard peptide for absolute quantification (AQUA) workflows . By incorporating this heavy leucine at a specific position, a peptide is created that co-elutes with the target analyte but is distinguished by its +7 Da mass shift, enabling precise and accurate quantification by LC-MS/MS [1]. This is a cornerstone technique in verifying clinical biomarker candidates and quantifying therapeutic proteins [2].

LC-MS/MS Bioanalysis of Therapeutic Antibodies and Fc-Fusion Proteins

As demonstrated in a validated clinical assay for the ADC PYX-201, this reagent is critical for generating internal standards for the bioanalysis of complex biotherapeutics in biological matrices [2]. The approach involves selecting a proteotypic peptide from the target protein and synthesizing its heavy analog containing the (13C6,15N)-Leu residue. This heavy peptide serves as the internal standard, correcting for sample preparation losses and matrix effects, and enabling the validated quantification required for preclinical and clinical pharmacokinetic studies [2]. The successful use of this specific label in a regulated environment underscores its value in drug development [2].

Overcoming Difficult Peptide Synthesis Challenges with Microwave-Assisted SPPS

For projects requiring the synthesis of a labeled internal standard for a difficult peptide sequence (e.g., long, hydrophobic, or aggregation-prone), the Fmoc-(13C6,15N)-Leu-OH building block has been shown to be compatible with microwave-assisted SPPS [1]. In a case study, this combination was essential for successfully synthesizing a 16-residue universal surrogate peptide where conventional SPPS had failed [1]. This scenario is highly relevant for contract research organizations (CROs) and bioanalytical labs that need to develop robust methods for a wide range of protein targets and cannot afford synthesis failure.

Metabolic Tracing and Flux Analysis via Targeted Peptide Readout

While metabolic labeling (SILAC) often uses free amino acids, this Fmoc-protected version can be used to create custom, labeled peptide probes for targeted metabolomics and flux analysis. By synthesizing a peptide that mimics a specific protein fragment and incorporating this heavy label, researchers can create a standard to accurately quantify the synthesis and turnover of specific proteins of interest in cell culture or in vivo models via LC-MS/MS. The +7 Da mass shift ensures clear separation from endogenous peptides .

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